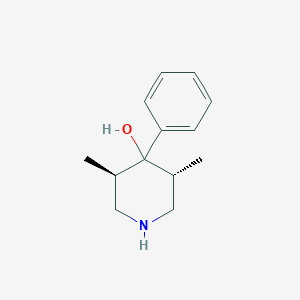
tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a tosyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, which is then subjected to tosylation to introduce the tosyloxy group. The reaction conditions often require anhydrous solvents and specific reagents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency. The process may also be optimized to reduce waste and improve overall yield .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various complex molecules. Its unique reactivity makes it valuable for constructing piperidine-based frameworks .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of pharmaceuticals targeting specific pathways or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, allowing the compound to react with nucleophiles to form new bonds. This reactivity is leveraged in synthetic chemistry to create diverse molecular structures .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the tosyloxy group, making it less reactive in substitution reactions.
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate: Similar but with different substituents on the piperidine ring.
1-Boc-4-hydroxypiperidine: Another similar compound used in organic synthesis, but with different protective groups.
Uniqueness: The presence of both the hydroxy and tosyloxy groups in tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate provides unique reactivity patterns, making it a versatile intermediate in synthetic chemistry. Its ability to undergo multiple types of reactions under various conditions sets it apart from similar compounds .
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-14-9-10-19(11-16(14)20)17(21)25-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTARKGLQJXZCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,3AS,9bR)-1,3a-dimethyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2-carboxamide](/img/structure/B8079912.png)

![2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride](/img/structure/B8079931.png)
![4'-Chloro-2-(hydroxymethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol](/img/structure/B8079944.png)
![5-Fluoro-3-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8079952.png)


![tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8079974.png)






